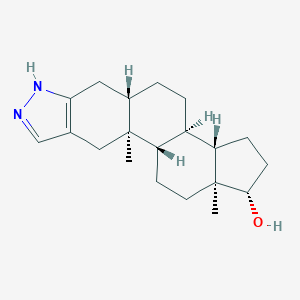

17alpha-Demethylated stanozolol

Descripción general

Descripción

[3,2-c]Pyrazole-5α-androstan-17β-ol is an anabolic androgenic steroid (AAS) that is closely related to stanozolol. Both steroids are regulated as Schedule III compounds by the US Drug Enforcement Agency. The physiological and toxicological properties of [3,2-c]pyrazole-5α-androstan-17β-ol are not known, although the effects of AAS, including deleterious effects on the hypothalamic-pituitary-gonadal axis, are well known. This product is intended for forensic and research applications.

Actividad Biológica

17alpha-Demethylated stanozolol is a synthetic anabolic steroid derived from testosterone, known for its anabolic and androgenic properties. This compound is part of a larger class of anabolic androgenic steroids (AAS) that are commonly used for performance enhancement in sports and bodybuilding. Understanding the biological activity of this compound is crucial for assessing its therapeutic potential and associated risks.

This compound, like its parent compound stanozolol, functions primarily as an agonist at androgen receptors. The binding of this steroid to androgen receptors initiates a cascade of gene expression changes that promote muscle growth and development of male characteristics. The compound's structural modifications enhance its anabolic effects while potentially reducing androgenic side effects compared to other steroids.

Anabolic Effects

The anabolic effects of this compound are significant, as it has been shown to promote protein synthesis and muscle hypertrophy. Studies indicate that this compound can increase lean body mass and strength in both animal models and human subjects when used appropriately.

Table 1: Anabolic Effects of this compound

| Study Reference | Subject Type | Dosage | Duration | Observed Effects |

|---|---|---|---|---|

| Sprague-Dawley Rats | 5 mg/kg | 28 days | Increased muscle mass, DNA damage noted | |

| Human Athletes | Varies | Varies | Enhanced strength, increased lean mass |

Genotoxicity

Research has highlighted potential genotoxic effects associated with this compound. A study conducted on male Sprague-Dawley rats demonstrated that treatment with this steroid resulted in DNA damage, as assessed by comet assays. Additionally, telomerase activity was significantly increased in treated groups, suggesting a possible link between anabolic steroid use and cellular proliferation risks.

Table 2: Genotoxic Effects Observed in Animal Studies

Side Effects

The use of this compound is associated with several adverse effects, particularly when abused. Common side effects include:

- Cardiovascular Issues : Dyslipidemia, hypertension, and increased risk of myocardial infarction.

- Hepatic Toxicity : Elevated liver enzymes and potential hepatotoxicity, especially with prolonged use.

- Endocrine Disruption : Suppression of natural testosterone production leading to hormonal imbalances.

Case Studies

Several case studies have documented the effects of this compound in both clinical and non-clinical settings:

- Athlete Case Study : A professional bodybuilder reported significant increases in muscle size and strength after a 12-week cycle of stanozolol. However, subsequent blood tests revealed elevated liver enzymes, prompting cessation.

- Clinical Application : In a controlled clinical trial for hereditary angioedema, patients treated with stanozolol showed improved symptoms but also reported mild hepatic dysfunction.

Aplicaciones Científicas De Investigación

Medical Applications

Muscle Wasting and Osteoporosis Treatment

Initially developed for treating conditions like muscle wasting and osteoporosis, 17alpha-Demethylated stanozolol is used to promote weight gain in patients with severe weight loss due to chronic diseases such as cancer or AIDS. Its anabolic properties help increase lean body mass and improve muscle strength, making it beneficial for patients recovering from surgery or trauma .

Hormonal Therapy

In certain cases, AAS like this compound are employed as part of hormonal therapy to manage conditions associated with low testosterone levels. This application is particularly relevant in older males experiencing age-related testosterone decline .

Case Studies

A notable case involved a patient with Cushing's syndrome who developed liver injury after using stanozolol. The study highlighted the importance of monitoring liver function in patients receiving AAS therapy, emphasizing the need for careful assessment of potential side effects associated with long-term use .

Athletic Performance Enhancement

Bodybuilding and Strength Sports

this compound is widely recognized in the bodybuilding community for its ability to enhance muscle definition and strength without significant weight gain. Athletes often use it during cutting phases to maintain muscle mass while reducing body fat.

Risks and Side Effects

Despite its popularity, the use of this compound carries risks. Studies have shown that supraphysiologic doses of AAS can lead to cognitive impairments and physiological abnormalities similar to those found in individuals at risk for Alzheimer’s Disease . Users may experience mood swings, aggression, and other psychological effects.

Analytical Techniques for Detection

Detection of this compound in biological matrices is crucial for anti-doping efforts in sports. Various analytical techniques have been developed:

- Gas Chromatography-Mass Spectrometry (GC-MS) : This method is commonly used for the quantitative determination of stanozolol in urine samples. Its sensitivity allows for the detection of low concentrations of the steroid .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique offers high specificity and sensitivity, making it suitable for detecting multiple anabolic steroids simultaneously in complex biological samples .

Summary Table: Applications and Findings

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medical Treatment | Muscle wasting, osteoporosis | Promotes weight gain; improves muscle strength |

| Hormonal Therapy | Low testosterone management | Effective in increasing lean body mass |

| Athletic Performance | Bodybuilding, strength sports | Enhances muscle definition; associated with risks |

| Detection Techniques | Anti-doping measures | GC-MS and LC-MS/MS are effective detection methods |

Propiedades

IUPAC Name |

(1S,2S,10S,13R,14S,17S,18S)-2,18-dimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O/c1-19-8-7-16-14(15(19)5-6-18(19)23)4-3-13-9-17-12(11-21-22-17)10-20(13,16)2/h11,13-16,18,23H,3-10H2,1-2H3,(H,21,22)/t13-,14-,15-,16-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCJWTCFQKPYQN-YNZDMMAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4C3(CC5=C(C4)NN=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(CC5=C(C4)NN=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401024796 | |

| Record name | (5αlpha,17beta)-1′H-Androstano[3,2-c]pyrazol-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28032-00-0, 99996-65-3 | |

| Record name | 17alpha-Demethylated stanozolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028032000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5αlpha,17beta)-1′H-Androstano[3,2-c]pyrazol-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17.ALPHA.-DEMETHYLATED STANOZOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDF2B5O3HZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.